molecular formula C8H13ClN2 B14055146 (R)-1-(6-Methylpyridin-2-yl)ethanamine hydrochloride

(R)-1-(6-Methylpyridin-2-yl)ethanamine hydrochloride

Cat. No.: B14055146
M. Wt: 172.65 g/mol
InChI Key: KTKQMGBEIAANKZ-UHFFFAOYSA-N
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Description

®-1-(6-Methylpyridin-2-yl)ethanamine hydrochloride is a chiral amine compound with a pyridine ring substituted with a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methylpyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylpyridine.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.

    Amine Introduction: The ethanamine group is introduced via reductive amination or other suitable methods.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for ®-1-(6-Methylpyridin-2-yl)ethanamine hydrochloride often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Methylpyridin-2-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions.

Major Products

The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

®-1-(6-Methylpyridin-2-yl)ethanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(6-Methylpyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-Methylpyridin-2-yl)ethanamine hydrochloride: The enantiomer of the compound with different chiral properties.

    1-(6-Methylpyridin-2-yl)ethanamine: The free base form without the hydrochloride salt.

    6-Methylpyridine: The parent compound without the ethanamine group.

Uniqueness

®-1-(6-Methylpyridin-2-yl)ethanamine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

IUPAC Name

1-(6-methylpyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-8(10-6)7(2)9;/h3-5,7H,9H2,1-2H3;1H

InChI Key

KTKQMGBEIAANKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(C)N.Cl

Origin of Product

United States

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